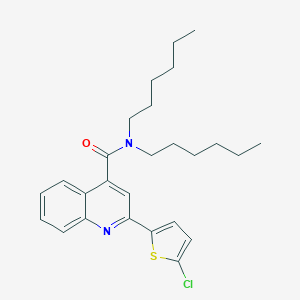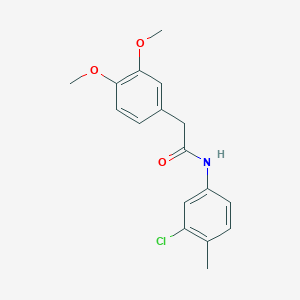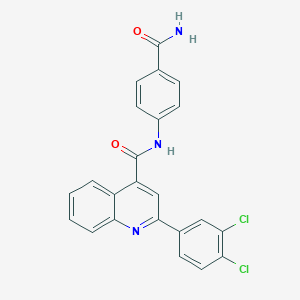
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is a chemical compound with the molecular formula C₁₂H₁₀ClNO₄S and a molecular weight of 299.73 g/mol . This compound is characterized by the presence of a benzothiophene ring substituted with chlorine, nitro, and carboxylate groups, making it a versatile molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate typically involves the nitration of 3-chloro-1-benzothiophene-2-carboxylate followed by esterification with isopropanol . The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzothiophene ring .
Industrial Production Methods
In an industrial setting, the production of isopropyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Amines, thiols, solvents like dimethylformamide (DMF).
Ester Hydrolysis: Hydrochloric acid, sodium hydroxide.
Major Products Formed
Reduction: Isopropyl 3-chloro-6-amino-1-benzothiophene-2-carboxylate.
Substitution: Various substituted benzothiophene derivatives.
Ester Hydrolysis: 3-chloro-6-nitro-1-benzothiophene-2-carboxylic acid.
Scientific Research Applications
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropyl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways . The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
Isopropyl 3-chloro-1-benzothiophene-2-carboxylate: Lacks the nitro group, resulting in different reactivity and applications.
Isopropyl 6-nitro-1-benzothiophene-2-carboxylate:
Uniqueness
Propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate is unique due to the presence of both chlorine and nitro substituents on the benzothiophene ring, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .
Properties
Molecular Formula |
C12H10ClNO4S |
|---|---|
Molecular Weight |
299.73 g/mol |
IUPAC Name |
propan-2-yl 3-chloro-6-nitro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C12H10ClNO4S/c1-6(2)18-12(15)11-10(13)8-4-3-7(14(16)17)5-9(8)19-11/h3-6H,1-2H3 |
InChI Key |
DXDWNMSLCUDUDU-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(C)OC(=O)C1=C(C2=C(S1)C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-chlorophenyl)-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B334907.png)



![Ethyl 6-tert-butyl-2-[(diphenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B334911.png)








